molecular formula C21H18FNO5 B2492405 N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-87-6

N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2492405
CAS No.: 1021060-87-6
M. Wt: 383.375
InChI Key: FOZBZHMTRZECOI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyran ring, a fluorobenzyl group, and a methoxybenzyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the fluorobenzyl and methoxybenzyl groups. Common synthetic routes may involve the following steps:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.

    Introduction of the Methoxybenzyl Group: This can be done through an etherification reaction using a methoxybenzyl alcohol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: shares structural similarities with other compounds containing pyran rings, fluorobenzyl groups, or methoxybenzyl groups.

    N-(4-((4-fluorobenzyl)oxy)-3-methoxybenzyl)-N-methylamine: is a related compound with a similar chemical structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5/c1-26-17-4-2-3-15(9-17)12-27-20-13-28-19(10-18(20)24)21(25)23-11-14-5-7-16(22)8-6-14/h2-10,13H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZBZHMTRZECOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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